
4-Hydroxy-2-(2-methylthiophenyl)pyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-(2-methylthiophenyl)pyridine, abbreviated as 4-HMP, is a chemical compound that has been studied extensively in recent years due to its potential applications in a variety of fields. 4-HMP is a heterocyclic compound that has two rings, an aromatic ring and a pyridine ring, connected by a methylthiophenyl group. It is a colorless solid with a molecular weight of 201.3 g/mol. 4-HMP has been used in the synthesis of pharmaceuticals, in the development of new materials, and in the study of its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-HMP has been studied extensively in recent years due to its potential applications in a variety of fields. For example, 4-HMP has been used in the synthesis of pharmaceuticals, such as antifungal and antibiotic agents. Additionally, it has been used in the development of new materials, such as polymers, and in the study of its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-HMP is not well understood, but it is known to interact with a variety of biological molecules, including proteins, enzymes, and DNA. 4-HMP is thought to interact with these molecules by forming hydrogen bonds and other non-covalent interactions.
Biochemical and Physiological Effects
4-HMP has been studied for its potential biochemical and physiological effects. Studies have shown that 4-HMP has anti-inflammatory and antioxidant properties and may be useful in the treatment of certain diseases, such as cancer. Additionally, 4-HMP has been shown to modulate the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-HMP has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents and at a range of temperatures. Additionally, it is relatively non-toxic and has low volatility. However, 4-HMP also has some limitations. It is sensitive to light and air, and it can be difficult to purify due to its low solubility in some solvents.
Direcciones Futuras
The potential future directions for 4-HMP research are numerous. For example, further studies are needed to understand the mechanism of action of 4-HMP and its potential therapeutic applications. Additionally, research is needed to explore the potential of 4-HMP for use in the synthesis of new materials and for use in the development of new drugs. Finally, research is needed to investigate the potential toxicological effects of 4-HMP and to develop methods for its safe and effective use in lab experiments.
Métodos De Síntesis
4-HMP can be synthesized by the reaction of 2-methylthiophenol and pyridine hydrochloride in the presence of anhydrous aluminum chloride. The reaction proceeds in the presence of a catalytic amount of anhydrous aluminum chloride, with the 2-methylthiophenol and pyridine hydrochloride forming a yellow solution that is heated to a temperature of 140°C for two hours. The reaction yields 4-HMP as a white solid that is then purified by recrystallization from ethanol.
Propiedades
IUPAC Name |
2-(2-methylsulfanylphenyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13-11/h2-8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZHLWVFZLWYTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=O)C=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

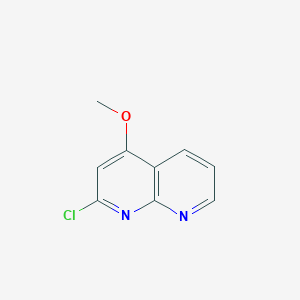
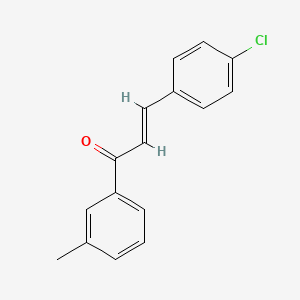




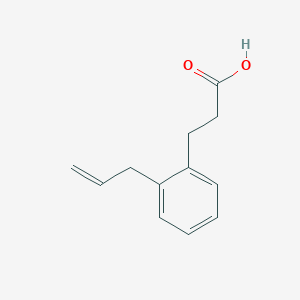
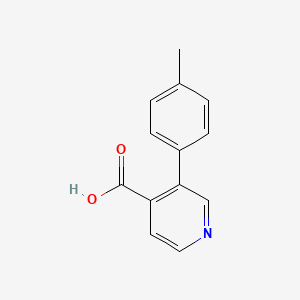

![8-(2,6-Difluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6325569.png)
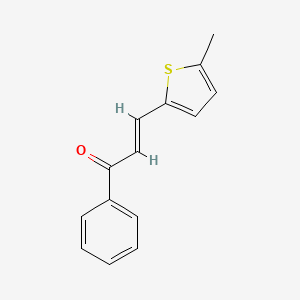
![5-Chloro-3-(4-methanesulfonyl-phenyl)-[1,2,4]oxadiazole](/img/structure/B6325586.png)

